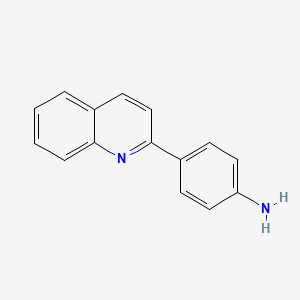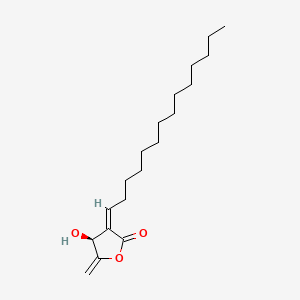
Obtusilactone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Obtusilactone A is a natural compound that is isolated from the Cinnamomum kotoense plant. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
Osteogenesis Enhancement
Obtusilactone A (OA) has shown potential in enhancing osteogenesis, the process of bone formation. A study by (Lin et al., 2017) demonstrated that OA, derived from Cinnamomum kotoense, can stimulate the activity of Alkaline Phosphatase (ALP) and facilitate the mineralization of bone marrow-derived mesenchymal stem cells (BMSCs). This effect is achieved through the enhanced expression of osteogenesis markers, leading to increased new bone formation and trabecular bone volume in rat tibias.
Cancer Treatment
OA's potential in cancer treatment has been explored, particularly through its role in targeting specific molecules in cancer cells. (Kim et al., 2013) found that Obtusilactone B, a derivative, inhibits growth by affecting nuclear envelope dynamics and suppressing phosphorylation of certain factors. This discovery suggests a novel approach to cancer treatment. Additionally, (Wang et al., 2010) revealed that OA can act as an inhibitor of human mitochondrial Lon protease, induce DNA damage, and activate DNA damage checkpoints, leading to apoptosis in non-small-cell lung cancer (NSCLC) cells.
Antioxidant Activity
The antioxidant properties of OA have been studied, indicating its role in cancer prevention. (Cheng et al., 2010) found that OA, along with other compounds from Cinnamomum kotoense, displayed significant 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity and reducing power, suggesting their function as natural antioxidants.
特性
CAS番号 |
58940-66-2 |
|---|---|
製品名 |
Obtusilactone A |
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
(3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3/b17-15-/t18-/m1/s1 |
InChIキー |
FCLYKYQBTSMTJB-RZPKCTKSSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
SMILES |
CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
正規SMILES |
CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
同義語 |
(3E,4S)-3-(7Z)-7-Hexadecen-1-ylidenedihydro-4-hydroxy-5-methylene-2(3H)-furanone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



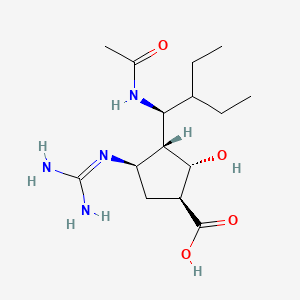
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)
![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)
![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)
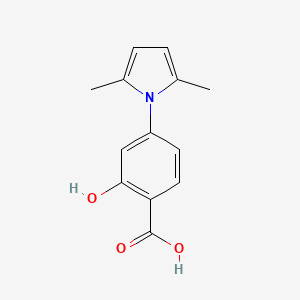
![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)
![4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663792.png)
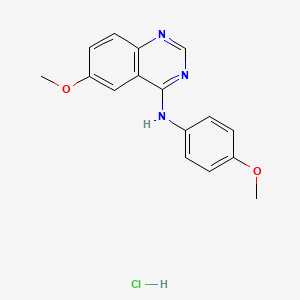
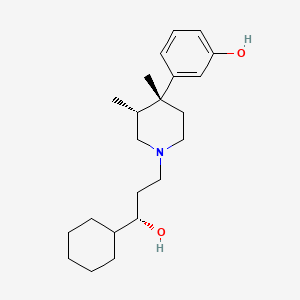
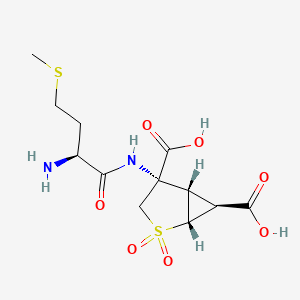
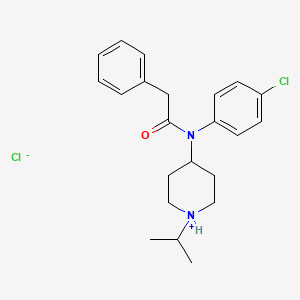
![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
